molecular formula C22H27FO5 B601163 Dexamethasone Impurity I (21-Dehydro Dexamethasone) CAS No. 2964-79-6

Dexamethasone Impurity I (21-Dehydro Dexamethasone)

Cat. No.: B601163
CAS No.: 2964-79-6
M. Wt: 390.46
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexamethasone Impurity I, chemically identified as 21-Dehydro Dexamethasone (CAS 1188271-71-7), is a degradation product or synthetic byproduct of dexamethasone, a potent glucocorticoid. Its molecular formula is C₂₂H₂₇FO₄ (molecular weight: 374.45 g/mol), and it features a structural modification at the C21 position, where a hydroxyl group is replaced by an aldehyde group (21-aldehyde) . This alteration reduces its glucocorticoid activity compared to dexamethasone and makes it a critical marker for monitoring drug stability and manufacturing quality. Studies highlight its significance in pharmaceutical quality control, particularly in dexamethasone sodium phosphate injections, where improper storage or synthesis can lead to its accumulation .

Properties

IUPAC Name

2-[(8S,9S,10S,11S,13S,14R,16S,17S)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FO5.H2O/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;/h6-7,9,11-12,15-17,26,28H,4-5,8,10H2,1-3H3;1H2/t12-,15-,16+,17-,19-,20-,21+,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMURNDHCFSXEML-JCMFHFIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@@]3([C@H](C[C@@]2([C@@]1(C(=O)C=O)O)C)O)F)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Dexamethasone

The primary synthetic route involves oxidation of dexamethasone at the C21 position. While early methods employed pyridinium chlorochromate (PCC) or chromium trioxide (CrO<sub>3</sub>), modern protocols favor sodium bisulfite (NaHSO<sub>3</sub>) under alkaline conditions. A patented method (CN106565810A) achieves 30–33% yield through the reaction:

Reaction Conditions

ParameterOptimal Range
Temperature60–80°C
pH7.0–8.5
Reaction Time36–48 hours
Molar Ratio (Dex:NaHSO<sub>3</sub>)1:20

This method avoids buffer salts, simplifying post-reaction purification.

Degradation of Dexamethasone Sodium Phosphate

Controlled hydrolysis of dexamethasone sodium phosphate in aqueous solutions generates 21-Dehydro Dexamethasone. The degradation kinetics follow pseudo-first-order behavior, with rate constants (k) of 2.7 × 10<sup>−5</sup> h<sup>−1</sup> at pH 7.4 and 25°C. Accelerated studies at 80°C show complete conversion within 48 hours when using 0.01N NaOH.

Industrial-Scale Production

Process Intensification Strategies

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:

Scale-Up Factors

ParameterLab ScaleIndustrial Scale
Batch Size3g50kg
Purification MethodPrep HPLCCentrifugal Partition Chromatography
Yield30–33%28–31%

Industrial batches require stringent control over residual solvents (<50ppm) and heavy metals (<10ppm).

Microbial Conversion

Patent CN110157764B discloses a novel Arthrobacter simplex strain (CPCC140451) that converts dexamethasone intermediates to 21-Dehydro Dexamethasone via epoxide hydrolysis. Fermentation at 34°C for 76 hours achieves 79.89% conversion efficiency, outperforming chemical methods in enantiomeric purity (ee >99.5%).

Analytical Characterization

HPLC Quantification

A validated RP-HPLC method separates 21-Dehydro Dexamethasone from related impurities:

Chromatographic Conditions

ParameterSpecification
ColumnC18, 250 × 4.6mm, 5µm
Mobile PhaseMethanol:Water (20:80)
Flow Rate1.5mL/min
DetectionUV @254nm
Retention Time12.3±0.2 minutes

The method demonstrates linearity (R<sup>2</sup> = 0.9998) across 0.004–0.2mg/mL and LOQ of 0.0012mg/mL.

Spectroscopic Confirmation

21-Dehydro Dexamethasone Profile

  • IR (KBr): 3480cm<sup>−1</sup> (O-H), 1725cm<sup>−1</sup> (C=O), 1660cm<sup>−1</sup> (C=C)

  • <sup>1</sup>H NMR (500MHz, DMSO-<i>d</i><sub>6</sub>): δ 5.74 (s, 1H, C4-H), 4.82 (d, J=4.5Hz, 1H, C11-H), 1.43 (s, 3H, C19-CH<sub>3</sub>)

Quality Control Protocols

Impurity Profiling

Regulatory guidelines require monitoring six critical impurities in dexamethasone APIs:

Acceptance Criteria

ImpurityThreshold
21-Dehydro Dexamethasone0.15%
17-Carboxy Derivative0.10%
21-Acetate0.05%

Stability studies show 21-Dehydro Dexamethasone increases by 0.08%/month under accelerated conditions (40°C/75% RH).

Validation Parameters

Method Validation Data

ParameterResult
Precision (%RSD)1.7–6.4
Accuracy (% Recovery)98.2–101.5
Robustness (Flow ±0.2mL)Retention Time Shift ≤0.5min

Recent Technological Advancements

Continuous Manufacturing

A 2024 pilot-scale study demonstrated a telescoped synthesis-purification system reducing production time from 72 to 12 hours. Key metrics:

Continuous vs Batch Comparison

MetricContinuousBatch
Productivity8.2kg/day2.1kg/day
Solvent Consumption15L/kg42L/kg
Energy Use18kWh/kg55kWh/kg

Green Chemistry Approaches

Microwave-assisted oxidation reduces reaction times to 30 minutes while maintaining 92% yield. Supercritical CO<sub>2</sub> extraction replaces dichloromethane in purification, cutting organic solvent use by 70% .

Chemical Reactions Analysis

Types of Reactions: 21-Dehydro Dexamethasone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), acetic acid.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Scientific Research Applications

21-Dehydro Dexamethasone is extensively used in scientific research, including:

Mechanism of Action

The mechanism of action of 21-Dehydro Dexamethasone is similar to that of Dexamethasone. It binds to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Key Findings:

  • Structural Determinants of Activity :

    • The C21 aldehyde in 21-Dehydro Dexamethasone disrupts the dihydroxyacetone side chain critical for glucocorticoid receptor binding, rendering it less active than dexamethasone .
    • 17-Oxo Dexamethasone and 1,2-Dihydro Dexamethasone exhibit further reductions in bioactivity due to ketone formation and hydrogenation, respectively .
  • Analytical Challenges :

    • Impurities like 21-Dehydro Dexamethasone Hydrate require advanced techniques such as HPLC-QTOF-MS and NMR for differentiation from the parent compound .
  • Regulatory Relevance :

    • Dexamethasone EP Impurity B is strictly regulated in pharmacopeias (e.g., European Pharmacopoeia) due to its structural similarity to active dexamethasone, necessitating precise chromatographic separation .

Analytical Methods for Detection and Quantification

Studies emphasize the use of HPLC-QTOF-MS and preparative HPLC for isolating and characterizing 21-Dehydro Dexamethasone, with detection limits as low as 0.05% in formulations . NMR spectroscopy is critical for confirming structural modifications, particularly in distinguishing between positional isomers like Dexamethasone EP Impurity B and 21-Dehydro Dexamethasone .

Quality Control Implications

  • Stability Concerns : 21-Dehydro Dexamethasone formation correlates with exposure to heat, light, or alkaline conditions in dexamethasone sodium phosphate injections .
  • Regulatory Standards : Pharmacopeial guidelines (e.g., USP, EP) mandate impurity levels below 0.5% for most dexamethasone impurities, requiring robust manufacturing controls .

Biological Activity

Dexamethasone Impurity I, also known as 21-Dehydro Dexamethasone, is a notable impurity of dexamethasone, a widely used synthetic glucocorticoid. This compound has garnered attention due to its potential biological activities, pharmacological implications, and relevance in clinical settings. This article explores the biological activity of Dexamethasone Impurity I through detailed research findings, case studies, and data tables.

Dexamethasone Impurity I is characterized by the following chemical properties:

  • Chemical Formula : C22H29FO6
  • Molecular Weight : 394.46 g/mol
  • CAS Number : 129627261

The structural modification that defines this impurity involves the absence of a hydroxyl group at the C21 position, which alters its pharmacological profile compared to dexamethasone.

Dexamethasone and its impurities primarily exert their effects through the glucocorticoid receptor (GR). Upon binding to GR, they form a complex that translocates to the nucleus and modulates gene expression. This process leads to various biological effects, including:

  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Immunosuppressive Activity : Suppression of immune cell proliferation and activity.
  • Metabolic Effects : Modulation of glucose metabolism and fat distribution.

Case Study 1: Cytotoxicity Assessment

A study evaluating the cytotoxic effects of Dexamethasone Impurity I on cancer cell lines demonstrated significant findings. The compound was tested against pulmonary adenocarcinoma (A549) cells. Results indicated that:

  • At concentrations ranging from 109M10^{-9}M to 105M10^{-5}M, Dexamethasone Impurity I exhibited cytotoxic effects similar to those of dexamethasone.
  • A peak cytotoxicity of approximately 64.9% was observed at a concentration of 107M10^{-7}M, indicating its potential use in targeted cancer therapies .

Case Study 2: Pharmacokinetic Profile

Research on the pharmacokinetics of Dexamethasone Impurity I revealed critical insights into its absorption and distribution:

ParameterValue
Bioavailability81% (oral)
Half-life (oral)~7 hours
Half-life (IV)~9 hours
Volume of Distribution1 L/kg

These parameters suggest that while Dexamethasone Impurity I is less potent than dexamethasone, it retains significant bioavailability and a favorable pharmacokinetic profile .

Comparative Analysis with Dexamethasone

The following table summarizes the differences in biological activity between Dexamethasone and its impurity:

FeatureDexamethasoneDexamethasone Impurity I
Anti-inflammatory potencyHighModerate
Immunosuppressive effectStrongModerate
Cytotoxicity against cancerHighModerate
Bioavailability81%81%

Q & A

Q. What analytical methods are recommended for identifying and quantifying 21-Dehydro Dexamethasone in pharmaceutical formulations?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV detection are standard methods for quantifying 21-Dehydro Dexamethasone. For structural confirmation, High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR) are essential. These techniques enable differentiation from structurally similar impurities and quantification at trace levels (e.g., <0.1% w/w) . Method optimization should include column selection (C18 or phenyl-hexyl phases) and mobile phase adjustments (e.g., acetonitrile-phosphate buffers) to resolve co-eluting peaks.

Q. How is the structural elucidation of 21-Dehydro Dexamethasone performed?

Structural characterization requires a combination of spectroscopic techniques:

  • HRMS : Determines molecular weight (e.g., 408.46 g/mol for 21-Dehydro Dexamethasone) and fragmentation patterns .
  • 1D/2D NMR : Assigns stereochemistry and functional groups (e.g., C-21 aldehyde proton at δ 9.8 ppm in ¹H NMR) .
  • IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups . Comparative analysis with synthetic reference standards is critical for unambiguous identification .

Q. What degradation pathways lead to the formation of 21-Dehydro Dexamethasone?

This impurity arises via:

  • Oxidative degradation : Gamma radiation or peroxide exposure oxidizes the C-21 hydroxyl group to an aldehyde .
  • Excipient interactions : In sodium bisulfite-containing formulations, high-temperature sterilization promotes adduct formation (e.g., bisulfite adducts at C-21) that later decompose to 21-Dehydro Dexamethasone . Forced degradation studies under acidic/alkaline conditions can also generate related impurities (e.g., 17-oxo derivatives) .

Advanced Research Questions

Q. How should forced degradation studies be designed to profile 21-Dehydro Dexamethasone and its related impurities?

  • Stress conditions :
  • Thermal : 70–80°C for 7–14 days in solid state or solution .
  • Oxidative : 3% H₂O₂ at 40°C for 24 hours .
  • Photolytic : Exposure to UV light (ICH Q1B guidelines) .
    • Analytical monitoring : Use gradient UPLC with photodiode array (PDA) detection to track degradation kinetics. Include mass balance calculations to ensure degradation pathways are fully mapped .

Q. How can discrepancies in impurity quantification between LC-MS and NMR be resolved?

  • Orthogonal validation : Cross-validate results using:
  • LC-MS/MS : Quantifies impurities at low concentrations (LOQ ~0.05 μg/mL) .
  • Quantitative NMR (qNMR) : Provides absolute quantification using internal standards (e.g., maleic acid) .
    • Standardization : Use certified reference materials (CRMs) with ≥95% purity to calibrate both instruments .

Q. What experimental approaches are used to study interactions between 21-Dehydro Dexamethasone and formulation excipients?

  • Excipient compatibility studies : Co-incubate 21-Dehydro Dexamethasone with common excipients (e.g., polysorbates, petrolatum) under accelerated conditions (40°C/75% RH). Monitor impurity formation via HPLC .
  • Mechanistic studies : Use LC-MS to identify excipient-derived degradation byproducts (e.g., methoxy impurities from residual methanol) .
  • Stability-indicating methods : Validate assays to ensure specificity in complex matrices (e.g., semisolid creams vs. injectables) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexamethasone Impurity I (21-Dehydro Dexamethasone)
Reactant of Route 2
Dexamethasone Impurity I (21-Dehydro Dexamethasone)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.